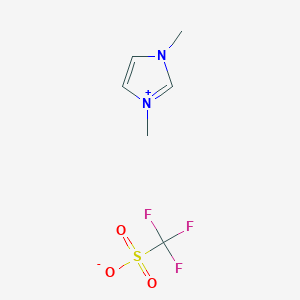
2,4,5-Trifluoro-3-methylbenzoic acid
Übersicht
Beschreibung
2,4,5-Trifluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H5F3O2 . It has a molecular weight of 190.12 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,4,5-Trifluoro-3-methylbenzoic acid is 1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
2,4,5-Trifluoro-3-methylbenzoic acid is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Research
“2,4,5-Trifluoro-3-methylbenzoic acid” is used as a reagent in chemical research . As a reagent, it can participate in various chemical reactions to synthesize new compounds or to modify existing ones.
Synthesis of Quinolone Derivatives
This compound may be used as a precursor for the preparation of quinolone derivatives . Quinolones are a type of synthetic antimicrobial agents with a broad-spectrum antibacterial activity.
Synthesis of Dihydroquinoline Derivatives
It may also be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . This compound could have potential applications in medicinal chemistry.
Synthesis of Organotin Complexes
“2,4,5-Trifluoro-3-methylbenzoic acid” readily forms organotin (IV) complexes . These complexes have been studied for their potential applications in various fields, including catalysis and materials science.
Synthesis of Cobalt Complexes
This compound can be used to synthesize triaqua (1,10-phenanthroline-κ 2N, N′ ) (2, 4, 5-trifluoro-3-methoxybenzoato-κO 1) cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate . Cobalt complexes have been studied for their potential applications in various fields, including catalysis, materials science, and medicinal chemistry.
Building Block for Anticancer Drugs
Although not directly related to “2,4,5-Trifluoro-3-methylbenzoic acid”, its close relative “3,4,5-Trifluorobenzoic acid” is used as a synthetic building block for dibenzoate esters type anticancer drugs . It’s possible that “2,4,5-Trifluoro-3-methylbenzoic acid” could have similar applications in drug synthesis.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,5-trifluoro-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXRFRLKWCFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473086 | |
| Record name | 2,4,5-Trifluoro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-3-methylbenzoic acid | |
CAS RN |
112822-85-2 | |
| Record name | 2,4,5-Trifluoro-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)



![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)




![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)

